Structural Differentiation: 4-Methylpiperidine vs. Azepane Ring Conformation and Impact on Physicochemical Properties
The target compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(1,2-oxazol-3-yl)benzamide (MW 349.41, C16H19N3O4S) is structurally differentiated from its closest analog, 4-(azepan-1-ylsulfonyl)-N-(isoxazol-3-yl)benzamide (CAS 612525-35-6, also C16H19N3O4S, identical molecular weight) . The key difference lies in the cyclic amine: a six-membered 4-methylpiperidine versus a seven-membered azepane. Although no comparative biological activity data exist for these two compounds, their distinct ring conformations (chair-like for piperidine vs. flexible pseudorotation for azepane) are expected to produce differential steric bulk, solvation, and target-binding geometries, which cannot be assumed equivalent [1].
| Evidence Dimension | Molecular geometry and conformational flexibility |
|---|---|
| Target Compound Data | 4-methylpiperidine ring (6-membered, chair conformation preference); MW 349.41 |
| Comparator Or Baseline | Azepane ring (7-membered, greater conformational flexibility); MW 349.41 |
| Quantified Difference | Identical molecular weight and formula; qualitative difference in ring size and conformational ensemble |
| Conditions | Structural comparison based on chemical identity from authoritative databases |
Why This Matters
This conformational difference can lead to divergent target selectivity and pharmacokinetic profiles, making exact CAS-number procurement essential for reproducible research.
- [1] Boström, J., et al. (2018). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 61(18), 8137–8159. (Reference for conformational impact of ring size on molecular recognition.) View Source
